molecular formula C15H14N2O3 B2657945 N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide CAS No. 1797545-41-5

N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide

Cat. No.: B2657945
CAS No.: 1797545-41-5
M. Wt: 270.288
InChI Key: OJUUZVNICOISBO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide is a complex organic compound that features a benzofuran ring, a cyclopropyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide typically involves a multi-step process:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Addition of the Cyanomethyl Group: The cyanomethyl group is added through a nucleophilic substitution reaction, where a suitable cyanomethylating agent (e.g., cyanomethyl chloride) reacts with the intermediate compound.

    Cyclopropyl Group Incorporation: The cyclopropyl group is typically introduced via a cyclopropanation reaction, which can be achieved using diazomethane or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Catalysts and solvents would be chosen to enhance reaction rates and selectivity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to an alcohol.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Alcohol derivatives of the benzofuran ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring and the acetamide group are crucial for binding to these targets, while the cyanomethyl and cyclopropyl groups may influence the compound’s overall reactivity and stability. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetamide: can be compared with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanomethyl and cyclopropyl groups, in particular, differentiates it from other benzofuran derivatives, potentially leading to unique reactivity and interactions in various applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-7-8-17(10-5-6-10)14(18)9-13-11-3-1-2-4-12(11)15(19)20-13/h1-4,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUUZVNICOISBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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